molecular formula C12H13ClN4 B11786245 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine

Cat. No.: B11786245
M. Wt: 248.71 g/mol
InChI Key: STOOMGWMXBLDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine is a heterocyclic compound that features both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with N,N-dimethyl-4-aminopyridine. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures, often around 30°C, for an extended period, typically 18 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield a corresponding aminopyrimidine derivative.

Scientific Research Applications

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions are subject to ongoing research and are not fully elucidated .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine
  • Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine
  • 6-chloro-N-methylpyrimidin-4-amine

Uniqueness

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine is unique due to the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine

InChI

InChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3

InChI Key

STOOMGWMXBLDLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=NC=CC(=C2)N(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.